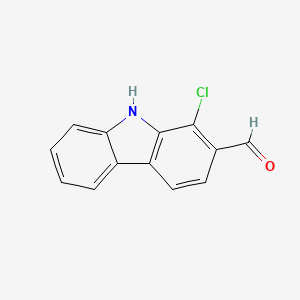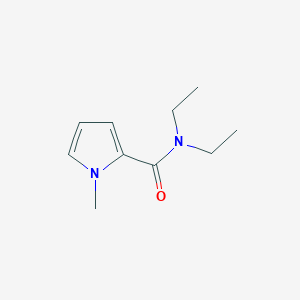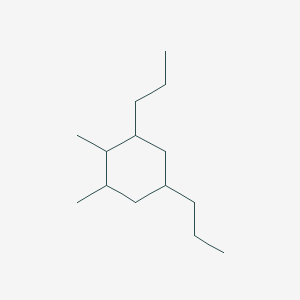
1,2-Dimethyl-3,5-dipropylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3,5-dipropylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It is characterized by the presence of two methyl groups and two propyl groups attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1,2-Dimethyl-3,5-dipropylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with a cyclohexane ring, methyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the cyclohexane ring .
Industrial production methods for this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Dimethyl-3,5-dipropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while halogenation can produce halocyclohexanes.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3,5-dipropylcyclohexane has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its analogs could lead to the development of new pharmaceuticals with specific therapeutic effects.
Wirkmechanismus
The mechanism by which 1,2-Dimethyl-3,5-dipropylcyclohexane exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved would require detailed biochemical studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-3,5-dipropylcyclohexane can be compared with other disubstituted cyclohexanes, such as:
1,1-Dimethylcyclohexane: Differing in the position of methyl groups, leading to distinct conformational preferences and steric interactions.
1,2-Dimethylcyclohexane: Similar in having two methyl groups but lacking the propyl groups, resulting in different chemical and physical properties.
Eigenschaften
CAS-Nummer |
378229-01-7 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
1,2-dimethyl-3,5-dipropylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-7-13-9-11(3)12(4)14(10-13)8-6-2/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZWELDUQWXJORPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(C(C(C1)CCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
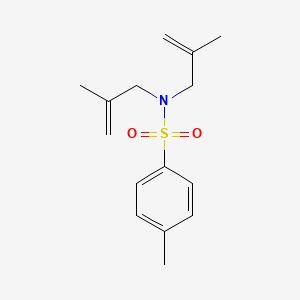
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
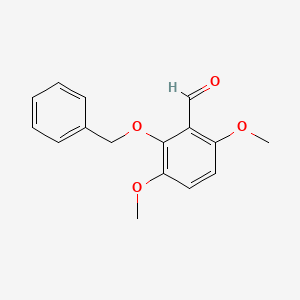
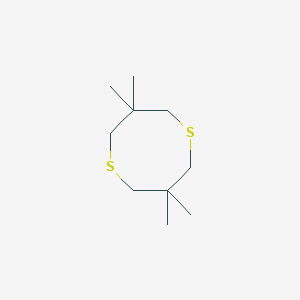
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
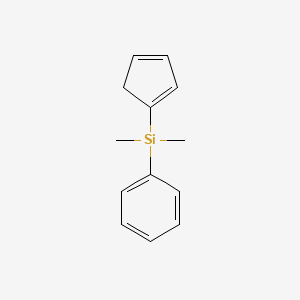


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
